An In-depth Technical Guide to 6-Methyloctan-1-ol (CAS No. 38514-05-5)
An In-depth Technical Guide to 6-Methyloctan-1-ol (CAS No. 38514-05-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Methyloctan-1-ol, a branched-chain primary alcohol with applications in chemical synthesis and potential relevance in biological systems. We will delve into its chemical and physical properties, established synthetic and analytical methodologies, and safety considerations. The information presented herein is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.
Core Chemical Identity and Properties
6-Methyloctan-1-ol is an organic compound with the chemical formula C9H20O.[1][2][3] Its unique structure, featuring a methyl group at the C-6 position, imparts specific physical and chemical characteristics that differentiate it from its linear isomer, 1-nonanol.
CAS Number: 38514-05-5[1][2][3][4][5][6]
Molecular Formula: C9H20O[1][2][3][5][7]
IUPAC Name: 6-methyloctan-1-ol[7]
Synonyms: 6-Methyl-1-octanol, 1-Octanol, 6-methyl-[2][3][4][5]
Physicochemical Data
A summary of the key physicochemical properties of 6-Methyloctan-1-ol is presented in the table below. These parameters are critical for designing experimental conditions, including reaction setups, purification protocols, and storage.
| Property | Value | Source |
| Molecular Weight | 144.25 g/mol | [1][2][3][7] |
| Boiling Point | 196.6 °C at 760 mmHg | [1] |
| Density | 0.824 g/cm³ | [1] |
| Flash Point | 79.5 °C | [1] |
| Refractive Index | 1.43 | [1] |
| Water Solubility | Log10 of Water solubility in mol/l (log10WS) | [8] |
| Octanol/Water Partition Coefficient (logP) | 2.58520 | [1] |
| Vapor Pressure | 0.102 mmHg at 25°C | [1] |
Synthesis and Purification
The synthesis of 6-Methyloctan-1-ol can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a corresponding carboxylic acid or ester.
Representative Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for producing 6-Methyloctan-1-ol from a suitable precursor.
Caption: A generalized workflow for the synthesis and purification of 6-Methyloctan-1-ol.
Experimental Protocol: Reduction of 6-Methyloctanoic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
6-Methyloctanoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Precursor: Dissolve 6-methyloctanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension while maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase sequentially with 10% sulfuric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude 6-Methyloctan-1-ol by vacuum distillation or column chromatography to obtain the final product.
Analytical Characterization
The identity and purity of synthesized 6-Methyloctan-1-ol must be confirmed using a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum will show characteristic signals for the hydroxyl proton, the methylene protons adjacent to the oxygen, the methine proton at the chiral center, and the various methyl and methylene groups in the alkyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity and assessing its purity.[7]
Chromatographic Analysis
-
Gas Chromatography (GC): GC is used to determine the purity of 6-Methyloctan-1-ol and to monitor the progress of its synthesis.[3] The retention time is a key identifier under specific chromatographic conditions.
The following diagram outlines a typical analytical workflow for the characterization of 6-Methyloctan-1-ol.
Caption: A standard analytical workflow for the characterization of 6-Methyloctan-1-ol.
Applications and Areas of Interest
6-Methyloctan-1-ol serves as a valuable building block in organic synthesis. Its potential applications include:
-
Fine Chemical Synthesis: It can be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.
-
Materials Science: It has been utilized in the preparation of quantum dot light-emitting diodes and low-viscosity resins for coatings.[5]
-
Biological Studies: As a naturally occurring compound found in organisms like Prunus avium (wild cherry), it may be of interest for studies in chemical ecology and metabolomics.[7] The stereoisomer, (6S)-6-methyloctan-1-ol, has been identified as a metabolite in Daphnia pulex.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Methyloctan-1-ol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is in a refrigerator.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]
References
-
6-Methyloctan-1-ol - LookChem. [Link]
-
6-methyl-1-octanol, 38514-05-5 - The Good Scents Company. [Link]
-
6-Methyloctan-1-ol - NIST WebBook. [Link]
-
6-methyloctan-1-ol (CAS 38514-05-5) Properties | Density, Cp, Viscosity | Chemcasts. [Link]
-
6-Methyloctan-1-ol - NIST WebBook. [Link]
-
Chemical Properties of 6-Methyloctan-1-ol (CAS 38514-05-5) - Cheméo. [Link]
-
6-Methyloctan-1-ol | C9H20O | CID 520908 - PubChem. [Link]
-
(6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem. [Link]
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- 2. 6-Methyloctan-1-ol [webbook.nist.gov]
- 3. 6-Methyloctan-1-ol [webbook.nist.gov]
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- 5. 6-METHYL-1-OCTANOL | 38514-05-5 [amp.chemicalbook.com]
- 6. 6-METHYLOCTAN-1-OL | 38514-05-5 [sigmaaldrich.com]
- 7. 6-Methyloctan-1-ol | C9H20O | CID 520908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Methyloctan-1-ol (CAS 38514-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]
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